N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Description
N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, a pyrrolidinone ring, and a benzenesulfonamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-2-18(16-12-13(20)5-10-17(16)21)22-27(25,26)15-8-6-14(7-9-15)23-11-3-4-19(23)24/h5-10,12,18,22H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYUUWBZZJNSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the dichlorophenylpropyl intermediate: This step involves the alkylation of 2,5-dichlorobenzene with propyl halides under basic conditions.
Synthesis of the pyrrolidinone ring: The intermediate is then reacted with a suitable amine to form the pyrrolidinone ring through a cyclization reaction.
Sulfonamide formation: Finally, the pyrrolidinone intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent for certain diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-dichlorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- N-[1-(2,5-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Uniqueness
N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness can be leveraged in various scientific and industrial applications, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
